N-[(3-acetyl-1H-indol-1-yl)acetyl]valine
Description
N-[(3-Acetyl-1H-indol-1-yl)acetyl]valine is a synthetic organic compound featuring a 1H-indole core substituted with two acetyl groups and a valine residue. The molecular structure comprises:
- 1H-indole ring: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
- 3-acetyl group: An acetyl substituent (-COCH₃) at the indole’s 3-position.
- Acetyl-valine moiety: A second acetyl group bridges the indole’s 1-position to the α-amino group of valine, a branched-chain aliphatic amino acid.
Molecular Formula: C₁₉H₂₁N₃O₅ (calculated).
Molecular Weight: 371.39 g/mol (calculated).
Key Functional Groups: Indole (aromatic heterocycle), acetyl (ester/amide), carboxylic acid (from valine), and chiral centers (due to valine’s L-configuration).
Properties
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10(2)16(17(22)23)18-15(21)9-19-8-13(11(3)20)12-6-4-5-7-14(12)19/h4-8,10,16H,9H2,1-3H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAJHMHNGXMKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(1H-Indol-3-yl)acetamide
- Molecular Formula : C₁₀H₁₀N₂O.
- Molecular Weight : 174.20 g/mol .
- Structure : Simplistic indole derivative with a single acetamide group at the 3-position.
- Comparison: Lacks the 1-acetyl-valine side chain, reducing steric hindrance and molecular weight. Absence of a chiral center or carboxylic acid group limits its interaction with amino acid transporters. Applications: Primarily a synthetic intermediate for indole-based pharmaceuticals .
(S)-N-([1,1′-Biphenyl]-2-yl)-1-(2-((1-Methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC)
- Structure : Features a benzimidazole-thioether core linked to a biphenyl-pyrrolidine-carboxamide group .

- Comparison: Core Heterocycle: Benzimidazole (BBAC) vs. indole (target compound). Substituents: BBAC’s biphenyl group increases hydrophobicity, while the target compound’s valine moiety introduces hydrophilicity.
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)
- Molecular Formula : C₂₁H₂₆N₂O.
- Molecular Weight : 322.45 g/mol .
- Structure : Piperidine core with phenethyl and phenyl substituents, acetylated at the 4-position.
- Comparison: Pharmacophore: Both compounds contain acetyl-amide linkages, but acetyl fentanyl’s piperidine and aromatic groups target μ-opioid receptors, unlike the indole-valine system.
Structural and Functional Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| N-[(3-Acetyl-1H-indol-1-yl)acetyl]valine | C₁₉H₂₁N₃O₅ | 371.39 | Indole, acetyl, valine, carboxylic acid | Prodrug design, targeted delivery |
| N-(1H-Indol-3-yl)acetamide | C₁₀H₁₀N₂O | 174.20 | Indole, acetamide | Pharmaceutical intermediate |
| BBAC | C₂₇H₂₅N₃O₂S | 463.57 | Benzimidazole, thioether, biphenyl | Kinase inhibition studies |
| Acetyl Fentanyl | C₂₁H₂₆N₂O | 322.45 | Piperidine, phenethyl, phenyl | Illicit opioid (μ-receptor agonist) |
Research Findings and Implications
- Stability : Acetylated indoles are prone to hydrolysis under basic conditions; the valine linkage may mitigate this via intramolecular H-bonding .
- Biological Relevance: Valine’s presence could enhance cellular uptake via LAT1 amino acid transporters, a hypothesis supported by studies on valine-conjugated prodrugs .
Notes on Contradictions and Limitations
Q & A
Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

